molecular formula C15H15N3O2 B11174251 4-acetamido-N-(4-methylpyridin-2-yl)benzamide

4-acetamido-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B11174251
M. Wt: 269.30 g/mol
InChI Key: PHCFSHUNUBZWLW-UHFFFAOYSA-N
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Description

4-acetamido-N-(4-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C15H15N3O2 It is a derivative of benzamide, featuring an acetamido group and a methylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(4-methylpyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Acetamido Group: The starting material, 4-aminobenzamide, is reacted with acetic anhydride to form 4-acetamidobenzamide.

    Introduction of the Methylpyridinyl Group: The 4-acetamidobenzamide is then reacted with 4-methyl-2-chloropyridine in the presence of a base such as potassium carbonate to form the desired product.

The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(4-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-acetamido-N-(4-methylpyridin-2-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-acetamido-N-(2-pyridinyl)benzamide
  • 4-acetamido-N-(3-pyridinyl)benzamide
  • 4-acetamido-N-(4-chloropyridin-2-yl)benzamide

Uniqueness

4-acetamido-N-(4-methylpyridin-2-yl)benzamide is unique due to the presence of the 4-methylpyridinyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall functionality, distinguishing it from other similar compounds.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

4-acetamido-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C15H15N3O2/c1-10-7-8-16-14(9-10)18-15(20)12-3-5-13(6-4-12)17-11(2)19/h3-9H,1-2H3,(H,17,19)(H,16,18,20)

InChI Key

PHCFSHUNUBZWLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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